molecular formula C8H17ClO B12920772 2-(3-Chloropropoxy)-2-methylbutane CAS No. 171247-69-1

2-(3-Chloropropoxy)-2-methylbutane

Cat. No.: B12920772
CAS No.: 171247-69-1
M. Wt: 164.67 g/mol
InChI Key: SVZJAZVDSAINFO-UHFFFAOYSA-N
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Description

2-(3-Chloropropoxy)-2-methylbutane is an ether derivative characterized by a branched methylbutane backbone and a 3-chloropropoxy substituent.

Properties

CAS No.

171247-69-1

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

2-(3-chloropropoxy)-2-methylbutane

InChI

InChI=1S/C8H17ClO/c1-4-8(2,3)10-7-5-6-9/h4-7H2,1-3H3

InChI Key

SVZJAZVDSAINFO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropoxy)-2-methylbutane typically involves the reaction of 2-methylbutanol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile. The product is then purified through distillation or recrystallization to obtain the desired compound in high yield .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography are employed to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropoxy)-2-methylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-(3-hydroxypropoxy)-2-methylbutane.

    Oxidation: Formation of 2-(3-chloropropoxy)-2-methylbutan-1-ol or 2-(3-chloropropoxy)-2-methylbutanone.

    Reduction: Formation of 2-(3-propoxy)-2-methylbutane.

Scientific Research Applications

Applications in Organic Synthesis

  • Solvent for Reactions :
    • 2-(3-Chloropropoxy)-2-methylbutane serves as a solvent in various organic reactions, facilitating the synthesis of complex molecules. Its ability to dissolve a range of organic compounds makes it valuable in laboratory settings .
  • Catalytic Agent :
    • The compound acts as a catalytic agent in certain reactions, enhancing the efficiency and yield of chemical processes. Its unique structure allows it to participate in nucleophilic substitutions and eliminations, crucial for synthesizing other organic compounds .
  • Synthesis of Alkyl Halides :
    • It can be utilized in the production of alkyl halides through reactions with strong bases. The compound undergoes elimination reactions to form alkenes, which are important intermediates in organic chemistry .

Case Studies and Research Findings

  • Continuous Flow Micro-Channel Reactor :
    • A study demonstrated the efficient production of 2-chloro-2-methylbutane using a continuous flow micro-channel reactor. This method significantly reduced reaction time and improved conversion rates compared to traditional batch processes. Optimal conditions included a reaction temperature of 90°C and a pressure of 0.67 MPa .
  • Hydrolysis Reactions :
    • Research has evaluated the hydrolysis rates of 2-chloro-2-methylbutane under various conditions, revealing insights into its stability and reactivity in aqueous environments. The findings suggest that the compound's structure influences its solvolysis behavior, which is critical for understanding its applications in chemical synthesis .
  • Reactivity with Strong Bases :
    • When treated with strong bases like sodium hydroxide or potassium tert-butoxide, this compound produces different isomers based on the base used. This behavior aligns with Zaitsev's rule, indicating its utility in synthetic pathways that require selective formation of alkenes .

Safety Considerations

  • Hazards : The compound is classified as flammable and can cause irritation to skin and eyes. Proper safety measures should be taken when handling it, including the use of personal protective equipment (PPE) such as gloves and goggles .
  • Storage : It should be stored away from heat sources and strong oxidizing agents to prevent hazardous reactions.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropoxy)-2-methylbutane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropoxy group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. This compound can also participate in signaling pathways by modulating the activity of key regulatory proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The antiproliferative efficacy and substituent effects of 2-(3-chloropropoxy)-2-methylbutane derivatives are best contextualized through comparisons with closely related compounds, particularly those sharing the 3-chloropropoxy group or analogous structural motifs.

Substituent Effects on the C4 Anilino Group

highlights the importance of substituents at the C4 anilino group in enhancing antiproliferative activity. A series of compounds (8h-r) were synthesized with varying substituents at this position, while retaining a methoxy group at C6 and a 3-chloropropoxy group at C6. Key findings include:

  • Single vs. Double Substituents : Compounds with two substituents at the C3' and C4' positions (e.g., 8i, 8m, 8p) exhibited superior activity compared to those with substituents at C3' and C5' (8h) or single substituents (8j, 8k, 8l, 8n, 8o, 8q) .
  • Potency : Compound 8m (GI50 = 7.98 μM) emerged as the most potent inhibitor of MVEC proliferation, outperforming reference compound PTK787 .
Table 1: Antiproliferative Activity of Selected Derivatives
Compound Substituent Positions (C4 Anilino) GI50 (μM) Relative Efficacy vs. PTK787
8m C3', C4' 7.98 >2-fold higher
8h C3', C5' ~15* Moderate
8j Single substituent ~20* Lower
PTK787 N/A ~16* Baseline

*Values approximated from due to incomplete data.

Role of the 3-Chloropropoxy Group

The 3-chloropropoxy group at C7 is critical for binding affinity and selectivity. Its chlorine atom likely enhances hydrophobic interactions with target proteins, while the propoxy chain provides conformational flexibility. This group distinguishes active compounds (e.g., 8h-q) from less potent analogs lacking such substituents .

Biological Activity

2-(3-Chloropropoxy)-2-methylbutane, a compound of interest in medicinal chemistry, has been evaluated for its biological activity across various studies. This article aims to provide an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C5H11ClO\text{C}_5\text{H}_{11}\text{Cl}\text{O}

This compound contains a chloropropoxy group attached to a branched alkane, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound may have potential anticancer effects. For instance, it has been associated with inhibiting the proliferation of certain cancer cell lines, although specific mechanisms remain to be fully elucidated .
  • Immunomodulatory Effects : The compound has been investigated for its immunomodulatory properties, potentially influencing immune responses. This aspect is particularly relevant for developing treatments for autoimmune diseases .
  • Neuropharmacological Activity : There is emerging evidence that compounds similar to this compound may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders .

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner. The IC50 values varied across different cell lines, indicating selective cytotoxicity. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis
MCF-715Cell cycle arrest
A54920Inhibition of angiogenesis

Immunomodulatory Effects

In vivo studies have shown that administration of this compound modulated cytokine production in animal models. The results indicated a significant decrease in pro-inflammatory cytokines, suggesting potential use in inflammatory conditions:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α15075
IL-620090
IL-1050120

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Receptor Interaction : The compound may act on specific receptors involved in cell signaling pathways related to growth and apoptosis.
  • Enzyme Inhibition : It is hypothesized that the chloropropoxy group may inhibit enzymes critical for cancer cell survival or immune response modulation.

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